Cernuine

Beschreibung

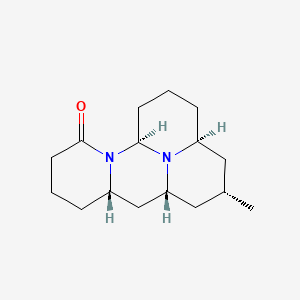

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,7S,9R,11S,13S)-11-methyl-2,17-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O/c1-11-8-12-4-2-6-15-17(12)14(9-11)10-13-5-3-7-16(19)18(13)15/h11-15H,2-10H2,1H3/t11-,12-,13-,14+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSJXTCXZSUCNS-LXFSFDBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CCCC3N2C(C1)CC4N3C(=O)CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2CCC[C@H]3N2[C@H](C1)C[C@H]4N3C(=O)CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331838 | |

| Record name | Cernuine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6880-84-8 | |

| Record name | (3aS,5S,6aR,7aS,12aS)-Tetradecahydro-5-methyl-11H-pyrido[1′,2′:3,4]pyrimido[2,1,6-de]quinolizin-11-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6880-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cernuine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Significance of Cernuine in Natural Product Chemistry

Discovery and Initial Characterization of Cernuine Alkaloids

The initial examination of alkaloids from Lycopodium cernuum dates back to 1948, when Marion and Manske reported the isolation of nicotine, a new alkaloid they named this compound, and a small amount of another crystalline base. cdnsciencepub.com this compound was assigned the molecular formula C₁₆H₂₆ON₂ at that time. cdnsciencepub.com The minor alkaloid isolated by Marion and Manske was later found to be the major alkaloid in L. cernuum collected in Venezuela and Mexico and was named lycothis compound (B1210670). cdnsciencepub.com Early studies focused on determining the chemical and physical properties of these newly isolated compounds. cdnsciencepub.comresearchgate.net

This compound's Structural Uniqueness within the Lycopodium Alkaloid Family

Lycopodium alkaloids are known for their diverse and often complex fused-ring systems, typically containing a C₁₆N or C₁₆N₂ skeleton, although variations exist. nih.gov They are broadly classified into structural types, such as the lycopodine, lycodine, and fawcettimine (B102650) classes. psu.edu this compound stands out due to its unique tetracyclic ring system, which does not fit neatly into the more common structural relationships observed among other Lycopodium alkaloids like lycopodine. cdnsciencepub.comresearchgate.net While lycodine and lycopodine can be conceptually derived from two C₅N-C₃ units (such as pelletierine), the arrangement of these units in this compound is entirely different. cdnsciencepub.com this compound is considered a representative of the cernuane-type Lycopodium alkaloids, characterized by its complex fused tetracyclic structure. researchgate.net Its structure contains two tertiary nitrogen atoms, one of which is basic and the other non-basic. cdnsciencepub.com

The molecular formula of this compound is C₁₆H₂₆N₂O. nih.govscitoys.com Its structure has been determined through a combination of chemical degradation studies, spectroscopic analysis, and ultimately confirmed by synthesis. researchgate.netcdnsciencepub.com

Trajectory of Academic Inquiry on this compound and Analogues

Academic inquiry into this compound and its analogues has followed a trajectory driven by the challenges of structural elucidation, the intrigue of their complex biosynthesis, and the pursuit of synthetic routes. Following the initial isolation and characterization, research efforts focused on determining the precise connectivity and stereochemistry of the this compound molecule. Chemical degradation experiments provided crucial fragments that helped piece together the carbon skeleton and the position of the nitrogen atoms and the oxygen function. researchgate.netcdnsciencepub.com

The biosynthesis of this compound has also been a subject of investigation. Studies using labeled precursors demonstrated the specific incorporation of lysine (B10760008), cadaverine, Δ¹-piperideine, and pelletierine into this compound. cdnsciencepub.comrsc.org Interestingly, despite structural similarities that might suggest this compound is a modified dimer of pelletierine, biosynthetic studies revealed that only one pelletierine unit is incorporated. cdnsciencepub.comrsc.org

The unique and complex structure of this compound has made it an attractive target for total synthesis. Synthetic efforts have aimed not only to confirm the assigned structure and stereochemistry but also to develop novel methodologies for constructing its intricate ring system. researchgate.netcdnsciencepub.comorganic-chemistry.orgresearchgate.net The synthesis of this compound and related cernuane-type alkaloids has been an active area of research, with various strategies explored to assemble the fused tetracyclic core and establish the correct stereochemical features. organic-chemistry.orgresearchgate.net

Research on Lycopodium alkaloids continues, with ongoing discovery and characterization of new alkaloids from various Lycopodium species. plantaedb.comnih.govresearchgate.netjst.go.jpcas.cn These studies often involve advanced spectroscopic techniques and computational methods for structural assignment. researchgate.net The biosynthesis of these compounds remains an area of interest, as researchers seek to understand the enzymatic pathways involved in their formation. cdnsciencepub.comrsc.orgmcmaster.ca

Isolation and Purification Methodologies

Methodological Advances in the Extraction of Cernuine from Biological Sources

The initial step in isolating this compound is its extraction from dried and ground plant material, typically species such as Lycopodium cernuum (also known as Palhinhaea cernua). cdnsciencepub.comnih.gov Early, foundational methods relied on conventional solid-liquid extraction using organic solvents, followed by acid-base partitioning to separate alkaloids from other plant constituents.

A classic extraction protocol involves the repeated maceration and stirring of the finely ground plant material with methanol at room temperature. The resulting methanolic extract is then concentrated under reduced pressure. To selectively separate the basic alkaloids, this concentrate is treated with a dilute acid, such as 3% aqueous tartaric acid. This step protonates the nitrogen atoms in the alkaloids, rendering them soluble in the aqueous acidic solution, while non-basic compounds remain insoluble and can be removed by filtration. The acidic aqueous solution containing the alkaloids is then washed with a non-polar solvent like ether to remove any remaining neutral or acidic impurities. Subsequently, the solution is made strongly basic, typically with ammonium (B1175870) hydroxide, which deprotonates the alkaloids, converting them back into their free-base form. These now water-insoluble alkaloids can be efficiently extracted into an organic solvent, most commonly chloroform (B151607). cdnsciencepub.com Evaporation of the chloroform yields a crude mixture of total alkaloids, which includes this compound and its structural relatives like lycothis compound (B1210670). cdnsciencepub.com

While these traditional methods are effective, they can be time-consuming and require large volumes of organic solvents. Modern advancements in extraction technology, applied to other Lycopodium alkaloids, suggest more efficient approaches. Techniques such as Pressurized Liquid Extraction (PLE) have been optimized for alkaloids from Lycopodium species. nih.govsemanticscholar.org PLE utilizes solvents at elevated temperatures and pressures, which enhances extraction efficiency and reduces both solvent consumption and extraction time. nih.gov Studies on related alkaloids have shown that solvents like dichloromethane and methanol are highly effective in PLE systems, yielding high recoveries of the target compounds. nih.govsemanticscholar.org Although specific studies optimizing PLE for this compound are not detailed in the available literature, these advancements represent the current state-of-the-art for this class of compounds and are applicable for achieving a more efficient primary extraction.

| Method | Key Steps | Solvents | Advantages | Reference |

|---|---|---|---|---|

| Classical Solid-Liquid Extraction with Acid-Base Partitioning | 1. Maceration of plant material. 2. Acidification to dissolve alkaloids. 3. Basification to precipitate free-base alkaloids. 4. Extraction into an organic solvent. | Methanol, Aqueous Tartaric Acid, Ammonium Hydroxide, Chloroform | Effective for separating alkaloids from neutral/acidic compounds. | cdnsciencepub.com |

| Pressurized Liquid Extraction (PLE) | 1. Extraction of plant material in a sealed vessel under high pressure and temperature. | Methanol, Dichloromethane, Ethyl Acetate | Reduced solvent volume, faster extraction times, high efficiency and reproducibility. | nih.govsemanticscholar.org |

Chromatographic and Crystallization Techniques for High-Purity this compound Isolation

Following crude extraction, the alkaloid mixture must be separated to isolate pure this compound. This is accomplished through various chromatographic techniques, which separate compounds based on their differential affinities for a stationary phase and a mobile phase.

Historically, the purification of this compound was achieved using column chromatography with a basic alumina (B75360) stationary phase. cdnsciencepub.com The crude alkaloid extract, dissolved in a solvent like benzene (B151609), is applied to the top of the column. The separation is then performed by eluting the column with a sequence of solvents of increasing polarity. A typical elution gradient might begin with benzene, followed by a benzene-ether mixture (1:1), pure ether, and finally chloroform. cdnsciencepub.com Fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to identify those containing this compound. In this system, this compound is typically eluted with ether, after other, less polar alkaloids have been washed from the column. cdnsciencepub.com More polar related alkaloids, such as lycothis compound, are eluted later with chloroform. cdnsciencepub.com

Modern phytochemical isolation workflows now employ a combination of chromatographic methods to achieve high purity. For complex alkaloid mixtures from Lycopodium species, a multi-step chromatographic strategy is common. This often begins with silica gel column chromatography, followed by more refined techniques such as reversed-phase (RP-C18) column chromatography and size-exclusion chromatography (e.g., Sephadex LH-20). nih.govresearchgate.net For final purification or the separation of very similar compounds, High-Performance Liquid Chromatography (HPLC), particularly semi-preparative HPLC, is frequently utilized. nih.govresearchgate.net The use of Liquid Chromatography-Mass Spectrometry (LC-MS) has also become a key tool for rapidly identifying known compounds like this compound in fractions, a process known as dereplication, which guides the isolation process more efficiently. nih.gov

| Technique | Stationary Phase | Typical Mobile Phase / Eluent | Purpose | Reference |

|---|---|---|---|---|

| Column Chromatography | Basic Alumina (Activity III) | Benzene → Benzene-Ether → Ether → Chloroform | Primary separation of crude alkaloid mixture. | cdnsciencepub.com |

| Column Chromatography | Silica Gel | Varies (e.g., Chloroform-Methanol gradients) | Initial fractionation of crude extracts. | nih.govresearchgate.net |

| Reversed-Phase Chromatography | RP-C18 | Methanol-Water or Acetonitrile-Water gradients | Separation of compounds based on polarity. | nih.govresearchgate.net |

| Size-Exclusion Chromatography | Sephadex LH-20 | Methanol | Separation based on molecular size. | nih.govresearchgate.net |

| Semi-Preparative HPLC | RP-C18 or other specialized columns | Varies (Isocratic or gradient elution) | Final purification to achieve high-purity compound. | nih.govresearchgate.net |

The final step to obtain highly purified this compound is often crystallization. After the purest fractions from chromatography are combined and the solvent is evaporated, the resulting solid residue can be recrystallized. This process involves dissolving the compound in a minimal amount of a hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it forms a crystalline lattice, excluding impurities which remain in the mother liquor. For related Lycopodium alkaloids, crystallization from solvents like wet acetone (B3395972) has been reported to yield pure crystalline material. cdnsciencepub.com The formation of a well-ordered crystal is a strong indicator of high purity, and the resulting crystals can be used for definitive structural elucidation by methods such as single-crystal X-ray diffraction. nih.gov

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Cernuine Structure Assignment

NMR spectroscopy is a powerful tool for determining the structure and dynamics of molecules in solution or solid states nd.edu. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been crucial in assigning its complex structure and stereochemistry cdnsciencepub.comresearchgate.net.

Principles and Applications of One-Dimensional NMR (¹H, ¹³C) for Backbone Elucidation

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the types of hydrogen and carbon atoms present in the molecule and their immediate electronic environments nih.gov. The chemical shift (δ) of a nucleus in a ¹H or ¹³C NMR spectrum is influenced by the surrounding electron density and nearby functional groups, offering clues about the hybridization and substitution patterns of carbon atoms and the types of protons (e.g., methyl, methylene, methine, aromatic) wisc.edu. The integration of signals in a ¹H NMR spectrum provides the relative number of protons giving rise to each signal. Splitting patterns (multiplicity) in ¹H NMR, governed by spin-spin coupling, reveal the number of neighboring protons hmdb.ca.

For this compound, ¹H and ¹³C NMR data have been used to identify key structural fragments. For instance, early studies reported a signal at τ 9.15 (which corresponds to approximately δ 0.85 ppm) as a three-proton doublet, indicative of a secondary C-methyl group cdnsciencepub.com. Another signal at τ 4.54 (approximately δ 5.46 ppm) appearing as a one-proton quartet was assigned to a proton on a carbon bonded to two nitrogen atoms cdnsciencepub.com. ¹³C NMR provides information about the carbon skeleton, including the presence of carbonyl carbons, aliphatic carbons, and carbons bonded to heteroatoms mdpi.comhmdb.cachemistryviews.org. Analysis of the chemical shifts and multiplicities (often aided by DEPT experiments) of the carbon signals helps in building the carbon framework of this compound rhhz.net.

Role of Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) in Stereochemical and Connectivity Assignments

Two-dimensional NMR techniques provide correlation maps between nuclear spins, offering deeper insights into molecular connectivity and spatial relationships princeton.eduepfl.chresearchgate.net. These experiments are indispensable for assigning complex spectra and confirming structural fragments deduced from 1D data.

COSY (Correlation Spectroscopy): ¹H-¹H COSY reveals couplings between protons that are separated by two or three bonds, establishing direct or vicinal proton connectivities princeton.eduepfl.ch. By following chains of correlations in a COSY spectrum, researchers can piece together coupled spin systems, representing connected segments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): ¹H-¹³C HSQC correlates protons directly bonded to carbon atoms (one-bond correlations) princeton.eduepfl.ch. This experiment is crucial for assigning proton signals to their attached carbon signals and determining the types of carbon atoms (CH₃, CH₂, CH) when used in conjunction with techniques like DEPT rhhz.net.

HMBC (Heteronuclear Multiple Bond Correlation): ¹H-¹³C HMBC reveals correlations between protons and carbons separated by two, three, or even four bonds princeton.eduepfl.ch. These long-range correlations are vital for establishing connectivity across quaternary carbons and between different structural fragments, providing crucial information for assembling the complete carbon framework of this compound researchgate.net.

The combination of these 2D NMR techniques allows for the comprehensive assignment of ¹H and ¹³C signals and the complete elucidation of the connectivity and relative stereochemistry of this compound cdnsciencepub.com.

Dynamic NMR for Conformational Studies and Stereoisomerism

Dynamic NMR (DNMR) is employed to study molecular processes that cause changes in chemical shifts or coupling constants on the NMR timescale, such as conformational changes, restricted rotation, or interconversion between stereoisomers kuleuven.belibretexts.org. These processes can lead to temperature-dependent changes in NMR spectra, such as signal broadening, coalescence, and eventual sharpening at averaged positions at higher temperatures libretexts.org.

While specific detailed DNMR studies on this compound were not extensively detailed in the provided search results, the principle of DNMR is relevant for understanding the flexibility and potential conformational isomers of complex polycyclic alkaloids like this compound ua.escam.ac.uk. Observing temperature-dependent changes in the NMR spectrum could provide information about the energy barriers to conformational interconversion or the presence of slowly interconverting stereoisomers, contributing to a more complete understanding of this compound's structure in solution.

Mass Spectrometry (MS) in Molecular Formula Validation and Fragmentation Analysis

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural insights through the analysis of fragmentation patterns wikipedia.org. For this compound, MS has been essential for confirming its molecular formula and understanding its structural subunits cdnsciencepub.comcdnsciencepub.commcmaster.ca.

Ionization Techniques (e.g., Electrospray Ionization, Electron Ionization) and High-Resolution Mass Analysis

Various ionization techniques are used in MS to convert neutral molecules into ions that can be detected. Electron Ionization (EI) is a common technique that typically results in significant fragmentation, providing characteristic fragment ions useful for structural elucidation wikipedia.org. Electrospray Ionization (ESI) is a softer ionization method often used for larger or more polar molecules, typically producing protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻) with less fragmentation wikipedia.org.

High-Resolution Mass Spectrometry (HRMS) is crucial for accurately determining the mass-to-charge ratio (m/z) of ions to several decimal places uni-rostock.debioanalysis-zone.com. This high mass accuracy allows for the calculation of the elemental composition of the detected ions, providing a definitive molecular formula for the parent compound and its fragments uni-rostock.de. Early studies on this compound utilized both low and high-resolution mass spectrometers to determine its molecular weight and formula as C₁₆H₂₆N₂O cdnsciencepub.comcdnsciencepub.com. HRMS data confirming the calculated molecular weight are vital for validating the proposed structure cdnsciencepub.com.

Isotopic Pattern Analysis for Elemental Composition

The natural abundance of isotopes for elements like carbon, hydrogen, nitrogen, and oxygen results in characteristic isotopic patterns in a mass spectrum uni-rostock.de. For example, carbon has a stable isotope ¹³C with a natural abundance of about 1.1%. The presence of one or more ¹³C atoms in a molecule will result in a small peak at M+1 (where M is the monoisotopic mass) in the mass spectrum. The intensity of this M+1 peak relative to the molecular ion peak is directly related to the number of carbon atoms in the molecule. Similarly, other elements like chlorine or bromine have significant abundances of heavier isotopes, producing distinctive isotopic clusters.

Analysis of the isotopic pattern of the molecular ion and fragment ions in the mass spectrum of this compound provides confirmatory evidence for its elemental composition (C₁₆H₂₆N₂O) cdnsciencepub.comcdnsciencepub.com. By comparing the experimentally observed isotopic pattern with the theoretically calculated pattern for a given molecular formula, researchers can validate the proposed elemental composition.

X-ray Crystallography for Definitive Absolute Stereochemistry Determination

X-ray crystallography is considered a definitive method for determining the atomic and molecular structure of crystalline solids, including the absolute stereochemistry patnawomenscollege.innorthwestern.edu. This technique involves obtaining a suitable crystal of the compound and exposing it to an intense beam of X-rays. The resulting diffraction pattern, unique to each crystal structure, is measured and analyzed to produce a three-dimensional picture of the electron densities patnawomenscollege.inscribd.com. From this electron density map, the mean positions of atoms, covalent bonding, and ultimately the three-dimensional structure and stereochemistry can be determined patnawomenscollege.in. While the search results confirm that X-ray crystallography is a powerful tool for structure elucidation and has been applied to natural compounds nih.gov, specific detailed findings regarding the X-ray crystallographic analysis of this compound itself, including data tables or crystallographic parameters, were not prominently featured in the initial search results. However, it is a standard method for confirming the absolute configuration of complex molecules once a crystalline form is obtained northwestern.edu. Reinvestigation of Lycopodiaceae alkaloids has utilized X-ray crystallography for structure elucidation ualberta.ca.

Complementary Spectroscopic Techniques (e.g., Infrared Spectroscopy, Ultraviolet-Visible Spectroscopy) for Functional Group Identification

Complementary spectroscopic techniques, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide valuable information about the functional groups present in a molecule, aiding in structural elucidation sciepub.comspectroscopyonline.com.

Infrared (IR) spectroscopy measures the absorption of infrared light by a molecule, revealing characteristic absorption bands corresponding to specific vibrational modes of functional groups poetrytranslation.org. For this compound, early studies reported its infrared spectrum showing peaks at 3600 and 3450 cm⁻¹ mcmaster.ca. These bands are indicative of N-H or O-H stretching vibrations spectroscopyonline.comuomustansiriyah.edu.iq. The presence of a lactam carbonyl group in the proposed structure of this compound is supported by a band at 1630 cm⁻¹ in the IR spectrum cdnsciencepub.com. Additionally, a medium-intensity band at 1650 cm⁻¹ in the spectrum of an anhydro compound derived from lycothis compound (B1210670) (a related alkaloid) was indicative of an enamine system cdnsciencepub.com. Analyzing the positions and intensities of these absorption bands allows for the identification of key functional groups within the this compound molecule poetrytranslation.org.

UV-Visible (UV-Vis) spectroscopy involves the absorption of ultraviolet or visible light, corresponding to the excitation of outer electrons msu.eduup.ac.za. This technique is particularly useful for identifying conjugated systems and certain functional groups like carbonyls masterorganicchemistry.com. While UV-Vis spectra can provide insights into electronic transitions and the presence of chromophores msu.eduuwimona.edu.jm, specific detailed UV-Vis data for this compound and its interpretation in the context of its functional groups were not extensively detailed in the initial search results. However, carbonyl groups, such as the lactam in this compound, typically show an absorbance maximum in the UV region, often around 270-300 nm for n→π* transitions masterorganicchemistry.com.

Integrated Spectroscopic Data Analysis for De Novo Structural Assignments

The process of determining the structure of a novel or unknown compound, known as de novo structural assignment, relies heavily on the integrated analysis of data obtained from multiple spectroscopic techniques sciepub.compitt.edu. For this compound, the combination of information from techniques like mass spectrometry (which confirms the molecular formula), NMR spectroscopy (providing detailed information on the carbon-hydrogen framework and connectivity), IR spectroscopy (identifying functional groups), and potentially UV-Vis spectroscopy (indicating conjugated systems) is crucial sciepub.com.

Early structural investigations of this compound utilized analytical and mass spectral data to confirm its molecular formula as C₁₆H₂₆ON₂ cdnsciencepub.com. NMR spectroscopy played a significant role, with analysis of signals providing information about the types and connectivity of protons and carbons cdnsciencepub.comsciepub.compitt.edu. For instance, signals for a secondary C-methyl group and a one-proton quartet were observed and assigned, providing clues about the molecular fragments cdnsciencepub.com. The high-field position of an olefinic proton signal in the NMR spectrum of a related compound suggested an enamine β-proton cdnsciencepub.com.

By correlating the data obtained from these different spectroscopic methods, researchers can piece together the molecular fragments, determine the connectivity of atoms, identify the functional groups, and ultimately propose a comprehensive structure for the compound sciepub.com. This integrated approach was essential in the initial structural proposals for this compound cdnsciencepub.com. Modern approaches often involve sophisticated software and databases to assist in the interpretation and correlation of complex spectroscopic datasets for de novo structure elucidation pitt.edunmrtist.org.

Elucidation of Biosynthetic Pathways of Cernuine

Identification of Precursors and Building Blocks through Labeling Studies

Pioneering research utilizing isotopically labeled compounds has been instrumental in mapping the biosynthetic route to cernuine. These studies have demonstrated the specific incorporation of primary metabolites into the alkaloid's framework, confirming its origin and the nature of its constituent units.

The foundational building block for this compound, like other Lycopodium alkaloids, is the amino acid L-lysine. cdnsciencepub.com Feeding experiments with labeled lysine (B10760008) administered to L. cernuum plants have shown its efficient and specific incorporation into the this compound molecule. The pathway proceeds via the decarboxylation of lysine to produce cadaverine, a symmetrical diamine, which has also been confirmed as a direct precursor. cdnsciencepub.comnih.gov This initial step is catalyzed by the enzyme lysine decarboxylase (LDC). nih.govnih.gov Subsequent oxidative deamination of cadaverine, mediated by a copper amine oxidase (CAO), yields an essential cyclic imine intermediate. nih.govnih.gov

The specific incorporation of these precursors has been quantitatively measured, solidifying their roles in the biosynthetic pathway.

Table 1: Incorporation of Labeled Precursors into this compound

| Experiment | Precursor Administered | % Incorporation into this compound |

|---|---|---|

| 1 | DL-Lysine-2-¹⁴C | 0.05 |

| 2 | DL-Lysine-6-¹⁴C | 0.04 |

| 3 | Cadaverine-1,5-¹⁴C | 0.10 |

This table is generated based on data reported in biosynthetic studies of this compound.

Following the formation of cadaverine, the biosynthetic pathway proceeds through the cyclic imine Δ¹-piperideine. cdnsciencepub.com This intermediate is then coupled with a polyketide substrate to generate the key building block, pelletierine. pnas.orgresearchgate.net Pelletierine was initially hypothesized to be the monomeric unit that dimerizes to form the C₁₆N₂ skeleton of this compound. cdnsciencepub.com

However, detailed labeling experiments have revealed a more complex assembly. Studies using multiply labeled pelletierine demonstrated that only one intact pelletierine unit is incorporated into the this compound structure. cdnsciencepub.com This single unit serves as the precursor for one half of the molecule, specifically carbons C-9 through C-16 and the associated nitrogen atom. The other half of the this compound skeleton (C-1 to C-8) is also derived from lysine, but not via the incorporation of a second intact pelletierine molecule, suggesting a different, though related, intermediate is involved in forming the final structure. cdnsciencepub.com

This table summarizes the key findings from isotopic labeling studies with pelletierine.

Proposed Enzymatic Steps and Cascade Reactions in this compound Biosynthesis

While the specific enzymatic machinery for this compound biosynthesis has not been fully characterized, the pathway is understood to involve a series of enzyme-catalyzed reactions common to Lycopodium alkaloid formation. nih.govcjnmcpu.com The initial steps are well-established:

Lysine Decarboxylase (LDC): Catalyzes the conversion of L-lysine to cadaverine. nih.govnih.gov

Copper Amine Oxidase (CAO): Mediates the oxidative deamination of cadaverine to yield Δ¹-piperideine. nih.govnih.gov

Type III Polyketide Synthase (PKS): This class of enzymes is responsible for the condensation of Δ¹-piperideine with a polyketide unit (derived from malonyl-CoA) to form pelletierine. pnas.orgresearchgate.netnih.gov

The subsequent formation of the tetracyclic this compound scaffold from one unit of pelletierine and a second, related piperidine-derived unit involves a complex cascade of reactions. nih.govresearchgate.net This sequence likely includes Mannich-type reactions, condensations, and cyclizations to assemble the intricate ring system. The precise nature of the second C₈N unit and the enzymes that catalyze the final coupling and cyclization steps to form the characteristic this compound core remain areas of active investigation. cdnsciencepub.com

Stereochemical Course of Biosynthetic Transformations

The stereochemistry of this compound is complex, featuring multiple chiral centers. The enzymatic reactions that forge these centers are expected to be highly stereospecific. However, the exact stereochemical course of the biosynthetic transformations leading to this compound has not been extensively detailed in the scientific literature. The cyclization and ring-fusion reactions that occur late in the pathway are critical for establishing the final three-dimensional architecture of the molecule. Understanding how enzymes control the facial selectivity of bond formation and the conformation of reactive intermediates is key to fully elucidating the biosynthesis. While the absolute stereochemistry of naturally occurring (-)-cernuine is known, the specific enzymatic mechanisms that dictate this outcome are yet to be unraveled. nih.gov

Strategies and Methodologies in Total Synthesis

Evolution of Synthetic Strategies for Cernuine and Cernuane-Type Alkaloids

The synthetic approaches towards this compound and cernuane alkaloids have evolved over time, moving from earlier linear routes to more convergent and efficient strategies. Early syntheses often involved lengthy sequences with challenges in stereochemical control. More recent strategies have leveraged advances in asymmetric catalysis and novel bond-forming reactions to construct the core structure more directly and stereoselectively. The Takayama group, for instance, has been prominent in the synthesis of cernuane- and quinolizidine-type alkaloids, developing divergent strategies starting from readily available chiral precursors. researchgate.net The development of various synthetic strategies has been crucial, especially considering that these compounds are often isolated in limited quantities from natural sources, making synthetic access vital for further study. researchgate.net

Chiral Auxiliary and Chiral Pool Approaches

Chiral auxiliary and chiral pool approaches have been employed in the synthesis of cernuane alkaloids to establish the required stereochemistry. bccollegeasansol.ac.inresearchgate.netsfu.catcichemicals.com The chiral pool strategy utilizes readily available enantiomerically pure natural products as starting materials, preserving their existing stereocenters throughout the synthesis. bccollegeasansol.ac.inresearchgate.nettcichemicals.com Chiral auxiliaries, on the other hand, are temporarily attached to a substrate to direct the stereochemical outcome of a reaction and are removed later in the synthesis. bccollegeasansol.ac.inresearchgate.netsfu.catcichemicals.com

Application of Chiral Precursors (e.g., (+)-Citronellal)

(+)-Citronellal, a readily available chiral monoterpene, has proven to be a valuable chiral precursor in the asymmetric total synthesis of this compound and other cernuane-type alkaloids. acs.orgresearchgate.netthegoodscentscompany.comthegoodscentscompany.comresearchgate.net Its inherent chirality provides a built-in source of stereochemical information that can be propagated through the synthetic sequence. The first asymmetric total syntheses of (-)-cernuine and (+)-cermizine D, for example, were accomplished starting from (+)-citronellal. acs.org This highlights the utility of chiral pool starting materials in constructing the complex stereochemical features of these alkaloids.

Asymmetric Catalytic Methodologies

Asymmetric catalysis has played a pivotal role in enabling more efficient and stereoselective routes to this compound and its analogs. frontiersin.orgacademie-sciences.frdiva-portal.orgmdpi.comnih.gov These methodologies utilize a substoichiometric amount of a chiral catalyst to induce asymmetry in a reaction, allowing for the formation of enantiomerically enriched products. academie-sciences.frdiva-portal.org This approach is highly attractive due to its efficiency and potential for high enantioselectivity.

Organocatalysis in Stereoselective Functionalization

Organocatalysis, which employs small organic molecules as catalysts, has emerged as a powerful tool for stereoselective transformations in natural product synthesis, including approaches to this compound. nih.govuni-giessen.denih.gov Organocatalytic methods have been applied to key steps such as alpha-amination, contributing to the stereochemical control in the synthesis of cernuane-type alkaloids. acs.orgnih.gov For instance, organocatalytic α-amination has been used to create chiral building blocks that are subsequently elaborated into the this compound framework. acs.orgnih.gov

Metal-Catalyzed Asymmetric Transformations (e.g., Asymmetric Transfer Hydrogenation, Allylation)

Transition metal-catalyzed asymmetric transformations, such as asymmetric transfer hydrogenation and allylation, have been instrumental in the total synthesis of this compound. nih.govnih.govua.esdicp.ac.cnajchem-b.com Asymmetric transfer hydrogenation allows for the stereoselective reduction of functional groups, while asymmetric allylation enables the formation of new carbon-carbon bonds with control over stereochemistry. dicp.ac.cnajchem-b.com These metal-catalyzed reactions, often employing chiral ligands, provide high levels of enantioselectivity and efficiency in constructing the chiral centers present in this compound. nih.govdicp.ac.cnajchem-b.com Asymmetric transfer aminoallylation has been highlighted as a key step in divergent strategies towards cernuane-type alkaloids like this compound and cermizine D. acs.orgresearchgate.net

Key Bond-Forming Reactions and Stereocontrol Elements

The total synthesis of this compound involves the strategic formation of multiple carbon-carbon and carbon-nitrogen bonds with precise stereochemical control. nih.govijarsct.co.inua.estechnion.ac.ilnih.govrsc.orgbeilstein-journals.orgrsc.org Key bond-forming reactions utilized in these syntheses include Michael additions, reductive aminations, and cyclization reactions to construct the complex tetracyclic ring system. researchgate.net Stereocontrol is achieved through a combination of the aforementioned strategies, including the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysis. Diastereoselective reactions, where existing stereocenters influence the formation of new ones, are also crucial. acs.orgua.es The strategic planning of bond disconnections and the implementation of highly selective reactions are paramount to the successful construction of the stereochemically rich this compound molecule. ijarsct.co.in

Construction of Complex Polycyclic Ring Systems

The core structure of this compound is a complex polycyclic system. Synthetic strategies often involve the formation of these rings through a series of carefully orchestrated reactions. The construction of polycyclic natural product scaffolds is a fundamental challenge in organic synthesis, requiring efficient methods to build fused, bridged, or spirocyclic systems frontiersin.orgnih.gov. Approaches can include intramolecular reactions, cascade sequences, and metal-catalyzed annulations frontiersin.orgnih.gov. For this compound, specific strategies have focused on assembling the tetracyclic framework, which includes a bicyclic aminal core organic-chemistry.orgresearchgate.net.

Diastereoselective and Enantioselective Aminal and Diamine Formation

A key structural feature of this compound is its bicyclic aminal core organic-chemistry.orgresearchgate.net. The formation of aminal and diamine functionalities with high diastereoselectivity and enantioselectivity is crucial for the successful synthesis of this compound and related alkaloids researchgate.netorganic-chemistry.orgnih.gov. Various methods have been developed for the asymmetric synthesis of chiral 1,2-diamines, which can serve as precursors for aminals organic-chemistry.orgnih.gov. These methods often involve asymmetric additions to imines or transformations with preformed diamine skeletons nih.gov. In the context of this compound synthesis, achieving the correct relative and absolute stereochemistry of the aminal core is a significant challenge organic-chemistry.orgresearchgate.net. For instance, one synthesis employed a diastereoselective intramolecular reductive amination as a key step to form the aminal core organic-chemistry.orgresearchgate.net.

Intramolecular Cyclization Cascades

Intramolecular cyclization cascades are powerful strategies in the total synthesis of complex molecules, allowing for the rapid construction of multiple rings and stereocenters in a single sequence of reactions 20.210.105chemrxiv.org. These cascades can involve a variety of reaction types, such as nucleophilic additions, cycloadditions, and rearrangements, triggered by an initial intramolecular event 20.210.105chemrxiv.org. In the synthesis of this compound, intramolecular cyclization approaches have been explored to efficiently assemble the polycyclic framework scitoys.comcolab.ws. These cascades can be designed to control stereochemistry and form the required ring junctions in a highly convergent manner.

Divergent Synthetic Pathways to Related Alkaloids

This compound belongs to the cernuane-type Lycopodium alkaloids, which are structurally related to other classes of Lycopodium alkaloids, such as the lycodane, lycodine, and fawcettimine (B102650) types ub.eduresearchgate.net. Divergent synthetic strategies aim to access multiple related alkaloids from a common intermediate researchgate.netub.edu. This approach is highly efficient as it allows for the synthesis of a family of natural products through variations in the later stages of the synthesis researchgate.netub.edu. For Lycopodium alkaloids, including this compound, divergent pathways have been developed starting from common precursors, such as those derived from (+)-citronellal researchgate.net. These strategies leverage common structural features and employ key branching points to access different alkaloid skeletons researchgate.netub.edu.

Development of Novel Synthetic Methodologies from this compound Total Synthesis Efforts

The challenging nature of this compound total synthesis has spurred the development of novel synthetic methodologies uzh.ch. The need to construct complex polycyclic systems, control multiple stereocenters, and form intricate aminal structures has led to the innovation of new reactions and strategies organic-chemistry.orgresearchgate.netuzh.ch. For example, efforts towards this compound synthesis have contributed to advancements in areas such as diastereoselective intramolecular reductive amination and enantioselective functionalization reactions organic-chemistry.orgresearchgate.netresearchgate.net. The pursuit of efficient and stereocontrolled routes to this compound continues to be a driving force for methodological development in organic synthesis uzh.ch.

Investigation of Cernuine Derivatives and Structural Analogues

Rational Design and Synthesis of Modified Cernuine Frameworks.

The rational design and synthesis of modified this compound frameworks often begin with readily available starting materials, such as (+)-citronellal. organic-chemistry.orgacs.orgresearchgate.net Synthetic strategies aim to construct the complex tricyclic trans-anti-trans aminal core and the appended six-membered ring with control over stereochemistry. organic-chemistry.org Key steps in these syntheses can involve diastereoselective intramolecular reductive amination and asymmetric allylation of imines. organic-chemistry.orgacs.org

Various synthetic approaches have been developed for cernuane-type alkaloids, including divergent strategies that can lead to different members of this class from a common intermediate. researchgate.net For instance, a common intermediate derived from (+)-citronellal has been utilized for the synthesis of both (-)-cernuine and (+)-cermizine D. researchgate.net

Modified this compound frameworks can be synthesized by introducing variations at different positions of the this compound core. This can involve altering the substituents on the rings or modifying the nitrogen atoms. The choice of synthetic methodology is crucial for controlling the regioselectivity and stereoselectivity of these modifications. Techniques such as Grubbs cyclization have been employed in the synthesis of the polycyclic structure. organic-chemistry.org

Stereochemical Considerations in Derivative Synthesis.

Stereochemistry plays a critical role in the synthesis of this compound derivatives due to the presence of multiple stereogenic centers and the rigid polycyclic structure. The tricyclic core of (-)-cernuine, for example, has a specific trans-anti-trans arrangement of its rings. organic-chemistry.org Achieving the correct relative and, in some cases, absolute stereochemistry during synthesis is paramount for obtaining biologically active compounds.

Diastereoselective reactions, such as intramolecular reductive amination and allylation, are essential for installing the stereocenters with the desired configuration. organic-chemistry.orgacs.org The choice of catalysts and reaction conditions significantly influences the stereochemical outcome. Organocatalysis has been successfully applied in the asymmetric synthesis of cernuane-type alkaloids, allowing for the control of stereochemistry at early stages of the synthesis. acs.orgresearchgate.net

Studies on the stereochemistry of this compound and related alkaloids have utilized a combination of chemical and physical methods to determine their relative and absolute configurations. researchgate.netcdnsciencepub.com Understanding the stereochemical features of the this compound scaffold is fundamental for the rational design of derivatives with specific biological activities.

Methodological Aspects of Structure-Activity Relationship (SAR) Studies In Vitro.

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the this compound structure affect its biological activity. In vitro SAR studies typically involve synthesizing a series of this compound derivatives with systematic structural variations and testing their biological activity in controlled laboratory settings. oncodesign-services.com

The methodology involves:

Synthesis of Derivatives: Preparing a library of compounds structurally related to this compound, each with specific modifications. oncodesign-services.com

In Vitro Assays: Measuring the biological activity of each synthesized derivative using appropriate in vitro models (e.g., enzyme inhibition assays, cell-based assays). oncodesign-services.comnih.gov

Data Analysis: Analyzing the biological activity data in correlation with the structural variations among the derivatives. This helps identify which parts of the molecule are essential for activity and which modifications lead to increased or decreased potency or selectivity. oncodesign-services.com

Mechanistic Investigations of Cernuine S Biological Interactions at the Molecular and Cellular Level

In Vitro Biochemical Assays for Enzyme Modulation and Ligand-Receptor Binding

Biochemical assays are fundamental in determining the direct molecular interactions of a compound. bioduro.comyoutube.com These in vitro tests, conducted in a controlled environment outside of a living organism, are essential for characterizing the activity of potential therapeutic agents by measuring their effects on purified enzymes or receptors. bioduro.com

For cernuine, a significant area of investigation has been its role as an enzyme modulator, particularly as an inhibitor of acetylcholinesterase (AChE). rsc.orgresearchgate.net AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition is a key strategy in managing conditions like Alzheimer's disease. rsc.orgnih.govnih.gov A neuroinformatics study comparing the inhibition efficiency of three natural ligands—this compound, lycodine, and fawcettimine (B102650)—against human brain AChE revealed specific molecular interactions. researchgate.net Through molecular docking simulations, it was determined that this compound binds to the catalytic active site of AChE. researchgate.net The binding is stabilized by specific interactions with key amino acid residues within the enzyme's active site gorge. researchgate.net

| Interacting Amino Acid Residue | Type of Interaction |

|---|---|

| TYR70 | Bonding Interaction |

| ASP72 | Bonding Interaction |

| TRP84 | Bonding Interaction |

| TYR121 | Bonding Interaction |

| SER122 | Bonding Interaction |

| GLY118 | Bonding Interaction |

| GLY119 | Bonding Interaction |

Beyond enzyme inhibition, ligand-receptor binding assays are crucial for identifying how a compound interacts with cellular receptors. nih.govgiffordbioscience.com These assays measure the affinity (Kd) and potency (Ki) of a ligand for a receptor. giffordbioscience.com Common formats include radioligand binding assays, which use a radioactively labeled compound to quantify binding, and non-radioactive methods based on fluorescence or surface plasmon resonance. nih.govmerckmillipore.comnih.govrug.nl While the broader class of Lycopodium alkaloids has been studied for various biological activities, specific high-throughput screening data for this compound against a wide panel of receptors is not extensively detailed in the current literature.

Cell-Based Assays for Studying Cellular Responses and Pathways

A critical step in characterizing a bioactive compound is to assess its effect on cell proliferation and viability. These assays determine if a compound can inhibit the growth of cells (cytostatic effect) or kill them (cytotoxic effect). bioivt.com Such studies are particularly relevant in cancer research, where the goal is to find agents that selectively target cancer cells. bioivt.com Some Lycopodium alkaloids have demonstrated cytotoxic activities. researchgate.net However, specific studies detailing the effects of purified this compound on the proliferation and viability of murine lymphoma cell lines are not prominent in the available scientific literature. Research on other cell types has shown that suppressor cells, identified as macrophages, from the spleens of tumor-bearing mice can inhibit the DNA synthesis of cultured murine lymphoma cells. nih.gov

Quantitative Proteomics and Metabolomics for Target Deconvolution

Identifying the specific molecular targets of a compound (target deconvolution) is a major challenge in drug discovery. Quantitative proteomics and metabolomics are powerful "omics" technologies that can address this by providing a global snapshot of the proteins and metabolites within a cell or tissue. nih.govnih.govmdpi.com

Quantitative Proteomics involves the large-scale measurement of proteins and their post-translational modifications. mdpi.comduke.edu By comparing the proteome of cells treated with this compound to untreated cells, researchers could identify proteins whose expression levels or modification states are significantly altered, thus pointing to potential targets or affected pathways. duke.edu Mass spectrometry is the core technology for these analyses. nih.govduke.edu

Metabolomics focuses on the complete set of small-molecule metabolites. unina.it As metabolites are the end products of cellular processes, their levels provide a direct functional readout of the cell's physiological state. nih.govunina.it Analyzing the metabolome after this compound exposure could reveal disruptions in specific metabolic pathways, offering clues to the compound's mechanism of action. mdpi.com While these technologies offer a powerful approach for the unbiased identification of biological targets, their specific application to elucidate the targets of this compound has not been detailed in existing research.

Advanced Microscopy for Cellular Localization and Dynamics

Advanced microscopy techniques are indispensable for visualizing the subcellular localization and dynamic behavior of molecules in living cells. microscopycourse.nlntnu.edu Techniques like fluorescence microscopy, confocal microscopy, and super-resolution microscopy can reveal where a compound accumulates within a cell and how it affects cellular structures and processes in real-time. researchgate.netnih.govdb-thueringen.de

To apply this to this compound, the molecule could be labeled with a fluorescent tag. This would allow researchers to track its uptake, distribution, and potential accumulation in specific organelles, such as the nucleus or mitochondria. db-thueringen.de Furthermore, these methods can be used to observe this compound-induced changes in cellular morphology, protein trafficking, or the dynamics of the cytoskeleton. Super-resolution techniques, which bypass the diffraction limit of light, could even allow for the visualization of this compound interacting with specific protein complexes at the nanoscale. nih.govdb-thueringen.de Currently, there is a lack of published studies that have utilized these advanced imaging techniques to investigate the cellular dynamics of this compound.

Advanced Analytical Techniques for Cernuine Research and Characterization

High-Resolution Chromatographic Separations (e.g., Ultra-High Performance Liquid Chromatography, Chiral High-Performance Liquid Chromatography) for Purity and Enantiomeric Excess Determination

High-resolution liquid chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), are fundamental for assessing the purity of Cernuine samples. HPLC is a widely used technique for separating, identifying, and quantifying components in liquid mixtures, offering high resolution and repeatability. ymc.eu UHPLC, an advanced form of HPLC, utilizes smaller particle sizes (typically sub-2 µm) and operates at higher pressures, resulting in enhanced resolution and significantly faster analysis times. ymc.eu These techniques are crucial for separating this compound from impurities in research matrices.

For compounds that exist as enantiomers, like many alkaloids, Chiral High-Performance Liquid Chromatography (Chiral HPLC) is indispensable for determining enantiomeric excess. Chiral separations exploit the ability of a chiral stationary phase to interact differently with each enantiomer, leading to their separation. phenomenex.com This allows for the quantification of individual enantiomers and the determination of their relative proportions. While the specific application of Chiral HPLC to this compound enantiomers was not found in the search results, the technique is generally applied to chiral compounds to assess their enantiopurity, which is critical for understanding their biological activity and properties. phenomenex.com

Hyphenated Techniques (e.g., Liquid Chromatography-Mass Spectrometry/Mass Spectrometry, Gas Chromatography-Mass Spectrometry) for Complex Mixture Analysis

Hyphenated techniques that combine chromatographic separation with mass spectrometry are powerful tools for the analysis of this compound in complex mixtures, such as plant extracts or biological samples. Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) couple the separation power of LC with the sensitive and selective detection capabilities of mass spectrometry. organomation.commdpi.com LC-MS is particularly well-suited for analyzing non-volatile or thermally labile compounds, making it applicable to a wide range of natural products like alkaloids. organomation.com LC-MS/MS provides additional structural information through the fragmentation of ions, allowing for more confident identification and quantification of target compounds within complex matrices. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another hyphenated technique, ideal for the analysis of volatile and semi-volatile organic compounds. organomation.com While this compound's volatility would determine its suitability for GC-MS, this technique is widely used in natural product analysis for the identification and quantification of various components in complex samples. nih.gov Both LC-MS and GC-MS enable the separation of this compound from co-eluting compounds and provide characteristic mass spectral data for its identification and quantification, even at low concentrations in complex biological or environmental samples. organomation.commdpi.comnih.gov

Spectroscopic Methods for Quantitative Analysis in Research Matrices

Spectroscopic methods play a vital role in the quantitative analysis of this compound in various research matrices. Techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for both identification and quantification. UV-Vis spectroscopy can be used if this compound has a chromophore that absorbs in the UV-Vis region, allowing for its quantification based on absorbance measurements. IR spectroscopy provides information about the functional groups present in the this compound molecule, aiding in its identification and potentially in quantitative analysis by monitoring characteristic absorption bands.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique for the direct quantification of a compound within a mixture without the need for a reference standard of the analyte itself, provided a suitable internal standard is used or by using the residual solvent peak as a reference. mdpi.com This method relies on the direct proportionality between the intensity of an NMR signal and the molar concentration of the analyte. mdpi.com qNMR can be particularly useful for the quantitative analysis of this compound in complex natural extracts, offering high accuracy and reproducibility. mdpi.com While specific quantitative spectroscopic data for this compound was not found, these techniques are broadly applied for the quantitative analysis of natural products in research. mdpi.comrsc.orgusgs.govunicamp.brmdpi.com

Radiotracer Techniques in Biosynthesis and Metabolism Studies

Radiotracer techniques are invaluable for investigating the biosynthesis and metabolism of this compound. By incorporating a radioactive isotope (such as ¹⁴C or ³H) into a precursor molecule or this compound itself, researchers can track the metabolic fate of the compound within a biological system. nih.govnih.gov This allows for the study of biosynthetic pathways leading to this compound, identifying intermediates and enzymes involved. mcmaster.ca In metabolism studies, radiotracers can be used to determine how this compound is absorbed, distributed, metabolized, and excreted by an organism. nih.gov The radioactivity associated with this compound or its metabolites can be detected and quantified using techniques like liquid scintillation counting or phosphor imaging, providing insights into the kinetics and pathways of its transformation. nih.gov While specific studies on this compound biosynthesis or metabolism using radiotracers were not detailed in the search results, the principle of using radiotracers for tracking compounds in biological systems is well-established. nih.govnih.govmcmaster.ca

Computational Approaches for Spectroscopic Data Interpretation and Conformation Analysis

Computational approaches are increasingly important in complementing experimental data obtained from spectroscopic methods and for analyzing the conformational preferences of this compound. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can be used to calculate spectroscopic parameters (e.g., NMR chemical shifts, coupling constants) for different possible conformations of this compound. nih.govrsc.orgmdpi.com Comparing these calculated values with experimental spectroscopic data can aid in the assignment of signals and the determination of the most stable conformations in solution or in the solid state. nih.govrsc.org

Conformational analysis, the study of how molecular geometries relate to their energies, is a major area within computational chemistry. taltech.ee For a flexible molecule like this compound, computational methods can explore the conformational space to identify low-energy conformers. nih.govtaltech.ee This can involve methods like Monte Carlo conformational searches or molecular dynamics simulations. nih.govrsc.org The results from computational conformational analysis can help interpret experimental data, understand the molecule's behavior, and potentially predict its interactions with biological targets. nih.govmdpi.com While direct computational studies on this compound's conformation were not extensively detailed, computational chemistry is broadly applied to determine the conformational equilibrium of flexible molecules and interpret spectroscopic data. nih.govrsc.orgmdpi.comtaltech.eeua.es

Future Perspectives and Interdisciplinary Research Avenues

Computational Chemistry and Molecular Modeling for Cernuine Studies

Computational chemistry has emerged as an indispensable tool for elucidating the complex structures, properties, and reaction mechanisms of natural products like this compound. uni-giessen.deunito.ityoutube.com By employing high-level ab initio and density functional theory (DFT) methods, researchers can model the behavior of molecules and predict their reactivity with a high degree of accuracy, often approaching experimental precision. uni-giessen.deunito.it

Key Applications in this compound Research:

Structural Elucidation and Optimization: Computational methods, such as those utilizing the WB97XD/cc-pVDZ basis set, can be used to optimize the molecular geometry of this compound and its derivatives. nih.gov This allows for the precise determination of bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. nih.gov

Spectroscopic Analysis: Theoretical calculations of vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the structural confirmation of newly isolated or synthesized cernuane-type alkaloids. nih.gov

Reaction Mechanism and Biosynthesis: DFT studies are particularly valuable for investigating the intricate mechanisms of the biosynthetic pathways leading to this compound. nih.govmdpi.com By modeling the energy landscapes of proposed reaction cascades, researchers can identify the most favorable pathways and rule out intermediates that are not energetically viable, such as certain secondary carbocations. nih.gov This provides a deeper understanding of how these complex molecules are assembled in nature.

Predicting Biological Activity: Molecular docking simulations can be employed to predict the binding affinity of this compound and its analogs to specific biological targets, such as proteins or enzymes. nih.gov This in silico approach helps to identify potential therapeutic applications and guide the design of new, more potent derivatives. Pharmacophore modeling can further identify the key structural features responsible for biological interactions. nih.gov

| Computational Method | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism studies, structural optimization, vibrational frequency analysis. | Elucidation of biosynthetic pathways, confirmation of molecular structures. nih.govnih.gov |

| Molecular Docking | Predicting binding affinity to biological targets. | Identification of potential therapeutic targets and lead compounds. nih.gov |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of this compound-protein complexes. | Understanding the stability and flexibility of molecular interactions. nih.gov |

| Pharmacophore Modeling | Identifying essential structural features for biological activity. | Guiding the design of new analogs with enhanced potency. nih.gov |

Chemoenzymatic and Biocatalytic Approaches in this compound Synthesis

The demand for more sustainable and efficient synthetic methods has spurred interest in chemoenzymatic and biocatalytic strategies for the production of complex natural products like this compound. mdpi.com These approaches combine the selectivity of enzymatic catalysis with the versatility of chemical transformations, offering environmentally friendly alternatives to traditional synthetic routes. mdpi.commdpi.com

Biocatalysis, the use of natural catalysts like enzymes, offers high regio- and stereoselectivity, often under mild reaction conditions. nih.gov This can lead to shorter synthetic routes and a reduced need for protecting groups. nih.gov

Potential Applications in this compound Synthesis:

Enzymatic Cascade Reactions: The development of multi-enzyme cascades could enable the efficient, one-pot synthesis of key intermediates or even the cernuane scaffold itself. nih.gov This mimics the biosynthetic machinery of the producing organisms.

Kinetic Resolution: Biocatalysts, particularly lipases and amine oxidases, can be used for the kinetic resolution of racemic intermediates in a chemical synthesis, providing access to enantiomerically pure compounds. nih.gov

Late-Stage Functionalization: Enzymes could be employed for the selective modification of the this compound core, introducing new functional groups that could modulate its biological activity.

The integration of biocatalysis with traditional organic synthesis holds significant promise for the future of cernuane alkaloid production, enabling more efficient and sustainable access to these valuable compounds. nih.gov

| Strategy | Enzyme Class | Potential Application |

|---|---|---|

| Asymmetric Synthesis | Transaminases, Oxidoreductases | Stereoselective introduction of chiral centers. |

| Kinetic Resolution | Lipases, Hydrolases | Separation of enantiomeric intermediates. nih.gov |

| Cascade Reactions | Multiple enzyme classes | Efficient construction of the cernuane backbone. nih.gov |

| Late-Stage Functionalization | Cytochrome P450s, Halogenases | Modification of the this compound scaffold to create analogs. |

Exploration of this compound's Broader Ecological and Biological Roles in Organisms

While some biological activities of Lycopodium alkaloids are known, the specific ecological roles of this compound and its relatives remain largely unexplored. researchgate.netrsc.org Alkaloids in plants often serve as chemical defenses against herbivores and pathogens. nih.govescientificpublishers.comflorajournal.com The toxicity of some alkaloids is a key component of the plant's defense strategy. escientificpublishers.com

Future research in this area will likely focus on:

Allelopathic Interactions: Investigating the potential of this compound to influence the growth and development of neighboring plants.

Anti-herbivore and Anti-pathogenic Activity: Screening this compound against a broader range of insects, fungi, and bacteria to determine its defensive capabilities. nih.gov

Symbiotic Relationships: Exploring the role of this compound in mediating interactions with symbiotic microorganisms.

Physiological Functions within the Plant: Determining if this compound plays a role in plant growth, development, or stress response. researchgate.net Alkaloids can act as growth regulators and are involved in the plant's immune system. researchgate.net

Understanding the ecological functions of this compound will not only provide insights into the chemical ecology of Lycopodium species but may also reveal new applications for these alkaloids in agriculture or pest management. escientificpublishers.com

New Methodologies for Discovering and Synthesizing Cernuane-Type Alkaloids

The discovery of new cernuane-type alkaloids and the development of novel synthetic strategies are ongoing areas of research. Advances in analytical techniques and synthetic methodologies continue to expand the known diversity of these fascinating molecules.

Discovery of New Cernuane-Type Alkaloids:

Metabolomic Profiling: Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, coupled with metabolomic approaches, can facilitate the rapid identification of new alkaloids from plant extracts.

Genome Mining: As the genomes of more Lycopodium species are sequenced, genome mining techniques can be used to identify biosynthetic gene clusters responsible for the production of novel alkaloids.

Innovative Synthetic Strategies:

Divergent Synthesis: The development of divergent synthetic strategies allows for the efficient synthesis of multiple cernuane-type alkaloids from a common intermediate. columbia.eduresearchgate.net

Cascade Reactions: The design of novel cascade reactions that can rapidly assemble the complex polycyclic core of cernuane alkaloids is a key area of focus. nih.gov

Flow Chemistry: The application of flow chemistry techniques could enable the automated and scalable synthesis of this compound and its derivatives.

The continued exploration of new synthetic methodologies will be crucial for providing access to larger quantities of these alkaloids for further biological evaluation and for the synthesis of novel analogs with improved properties. columbia.edu

Q & A

Q. Example Table: Experimental Parameters

| Parameter | Specification | Evidence Reference |

|---|---|---|

| Cell Line | HepG2 (liver metabolism model) | |

| Concentration Range | 0.1–100 µM (dose-response curve) | |

| Replicates | n=6 per group (α=0.05, power=0.8) |

How should researchers address contradictory data in studies evaluating this compound's efficacy?

Level: Advanced

Methodological Answer:

- Triangulation: Cross-validate results using multiple methods (e.g., LC-MS for quantification and CRISPR knockouts for functional validation) .

- Contextual Analysis: Examine variables like batch-to-batch compound purity or cell culture conditions that may explain discrepancies .

- Meta-Analysis: Systematically compare findings across studies, weighting results by sample size and methodology rigor .

What strategies are effective for integrating multi-omics data in this compound research?

Level: Advanced

Methodological Answer:

- Aggregation Tools: Use platforms like Galaxy or KNIME to combine transcriptomic, proteomic, and metabolomic datasets .

- Pathway Enrichment Analysis: Apply DAVID or Gene Ontology to identify overrepresented pathways affected by this compound .

- Machine Learning: Train models to predict off-target effects using structural similarity databases (e.g., PubChem) .

How can systematic literature reviews optimize hypothesis generation for this compound studies?

Level: Basic

Methodological Answer:

- Search Syntax: Use Boolean operators (e.g., "this compound AND (apoptosis OR autophagy) NOT review") in PubMed/Scopus .

- Journal Selection: Prioritize high-impact journals in pharmacology and biochemistry to identify benchmark methodologies .

- Bias Mitigation: Document inclusion/exclusion criteria (e.g., excluding studies without purity verification) .

What ethical considerations are paramount in this compound-related preclinical studies?

Level: Basic

Methodological Answer:

- Animal Models: Follow ARRIVE guidelines for reporting in vivo experiments, ensuring humane endpoints .

- Data Transparency: Share negative results to avoid publication bias (e.g., via Zenodo or Figshare) .

- Institutional Approval: Obtain ethics committee clearance before using human-derived samples (e.g., primary hepatocytes) .

How should questionnaires be designed for clinical studies involving this compound?

Level: Basic

Methodological Answer:

- Pretesting: Pilot questions with 10–15 participants to assess clarity (e.g., "Does 'fatigue' refer to physical or mental symptoms?") .

- Likert Scales: Use 5-point scales for subjective metrics (e.g., pain severity) to capture nuance .

- Alignment: Ensure questions map directly to hypotheses (e.g., "How frequently did you experience [specific side effect]?" vs. general quality-of-life queries) .

What advanced statistical methods validate reproducibility in this compound research?

Level: Advanced

Methodological Answer:

- Bland-Altman Plots: Assess agreement between technical replicates in pharmacokinetic studies .

- Bayesian Hierarchical Modeling: Account for variability across labs or animal cohorts .

- Sensitivity Analysis: Test how assumptions (e.g., normality of data) affect conclusions .

How can interdisciplinary collaboration enhance mechanistic studies of this compound?

Level: Advanced

Methodological Answer:

- Shared Ontologies: Use standardized terms (e.g., ChEBI for compound properties) to align biologists, chemists, and data scientists .

- Joint Protocols: Co-develop SOPs for assays (e.g., qPCR) to minimize inter-lab variability .

- Mixed Methods: Combine computational docking (chemistry) with live-cell imaging (biology) to explore binding dynamics .

What frameworks guide the prioritization of conflicting hypotheses about this compound's mode of action?

Level: Advanced

Methodological Answer:

- Weight of Evidence: Rank hypotheses by supporting data points (e.g., in silico docking scores + in vitro IC50 values) .

- Falsifiability: Design "critical experiments" to eliminate weaker hypotheses (e.g., gene knockout to test pathway necessity) .

- Consilience: Seek convergence across disciplines (e.g., structural biology data corroborating kinetic assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.